(2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone
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Overview
Description
(2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with piperidine. The reaction is carried out in the presence of a suitable solvent such as dioxane . The process involves nucleophilic substitution where the chlorine atom at the 4-position of the pyrimidine ring is replaced by the piperidin-1-yl group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Scientific Research Applications
(2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases or other enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine
- Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine
- 2-Chloro-6-(piperidin-1-yl)benzaldehyde
Uniqueness
(2-Chloro-6-methylpyrimidin-4-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chloro and piperidinyl group makes it a versatile intermediate for synthesizing a variety of bioactive compounds .
Properties
Molecular Formula |
C11H14ClN3O |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(2-chloro-6-methylpyrimidin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H14ClN3O/c1-8-7-9(14-11(12)13-8)10(16)15-5-3-2-4-6-15/h7H,2-6H2,1H3 |
InChI Key |
TUXWRSVGFGXCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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